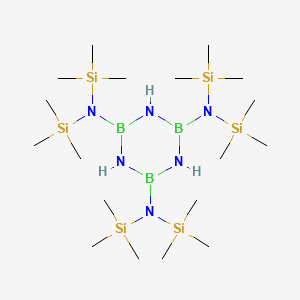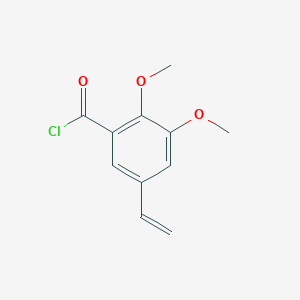
5-Ethenyl-2,3-dimethoxybenzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethenyl-2,3-dimethoxybenzoyl chloride is an organic compound with the molecular formula C11H11ClO3 It is a derivative of benzoyl chloride, featuring two methoxy groups and an ethenyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-2,3-dimethoxybenzoyl chloride typically involves the chlorination of 5-ethenyl-2,3-dimethoxybenzoic acid. This reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions in an inert solvent such as dichloromethane or chloroform. The resulting product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.
化学反应分析
Types of Reactions
5-Ethenyl-2,3-dimethoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The ethenyl group can undergo addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or primary amines are commonly used under mild to moderate conditions.
Addition Reactions: Halogens (e.g., bromine, chlorine) or hydrogen halides (e.g., HCl, HBr) are used under ambient conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, or thioesters.
Addition Reactions: Formation of dihalides or halohydrins.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
科学研究应用
5-Ethenyl-2,3-dimethoxybenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.
作用机制
The mechanism of action of 5-Ethenyl-2,3-dimethoxybenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloride group is a good leaving group, making the compound susceptible to nucleophilic attack. The ethenyl group can participate in electrophilic addition reactions, allowing for further functionalization of the molecule. The methoxy groups on the benzene ring can influence the reactivity and stability of the compound through electron-donating effects.
相似化合物的比较
Similar Compounds
2,3-Dimethoxybenzoyl chloride: Lacks the ethenyl group, making it less reactive in addition reactions.
5-Ethenyl-2-methoxybenzoyl chloride: Contains only one methoxy group, resulting in different electronic properties.
5-Ethenyl-3-methoxybenzoyl chloride: Similar to the previous compound but with the methoxy group in a different position.
Uniqueness
5-Ethenyl-2,3-dimethoxybenzoyl chloride is unique due to the presence of both methoxy groups and the ethenyl group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in organic synthesis and various research applications.
属性
CAS 编号 |
112374-25-1 |
|---|---|
分子式 |
C11H11ClO3 |
分子量 |
226.65 g/mol |
IUPAC 名称 |
5-ethenyl-2,3-dimethoxybenzoyl chloride |
InChI |
InChI=1S/C11H11ClO3/c1-4-7-5-8(11(12)13)10(15-3)9(6-7)14-2/h4-6H,1H2,2-3H3 |
InChI 键 |
HLNCFJOYJKIWHJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)C(=O)Cl)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



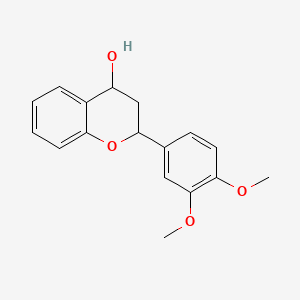
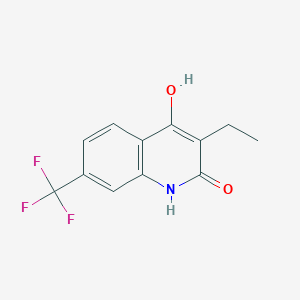
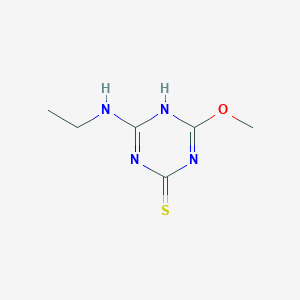

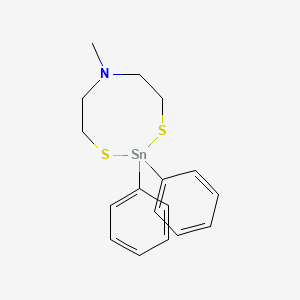
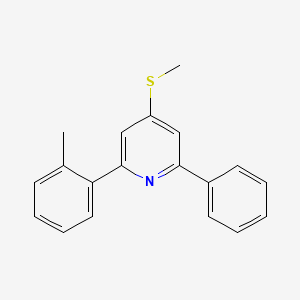
![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)

![1,1'-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane]](/img/structure/B14314035.png)



